molecular formula C18H14Cl2N2OS B2873895 2,4-dichloro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1235642-51-9

2,4-dichloro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B2873895
CAS RN: 1235642-51-9
M. Wt: 377.28
InChI Key: RITJKIMQUZBXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DCTB and is a potent inhibitor of protein-protein interactions. DCTB has been extensively studied for its potential applications in drug discovery and development, and its mechanism of action has been thoroughly investigated.

Mechanism of Action

DCTB inhibits protein-protein interactions by binding to the interface of the interacting proteins, thereby preventing the formation of the protein complex. DCTB has been shown to bind to the c-Myc-Max interface and the interleukin-18 receptor interface, preventing the interaction between the proteins.
Biochemical and Physiological Effects:
DCTB has been shown to have no significant effect on cell viability or proliferation, indicating that it is not toxic to cells. DCTB has also been shown to have no effect on the transcriptional activity of c-Myc, indicating that it does not affect the function of the protein. However, DCTB has been shown to inhibit the growth of cancer cells that are dependent on the c-Myc-Max interaction.

Advantages and Limitations for Lab Experiments

One advantage of using DCTB in lab experiments is its high potency and specificity for inhibiting protein-protein interactions. DCTB has been shown to have a high binding affinity for its target proteins, making it an effective inhibitor. However, one limitation of using DCTB is that it may not be effective in inhibiting all protein-protein interactions, as the binding interface of each protein complex is different.

Future Directions

There are several future directions for the use of DCTB in scientific research. One potential application is in the development of cancer therapeutics that target the c-Myc-Max interaction. DCTB could be used as a lead compound for the development of more potent and selective inhibitors. Another potential application is in the treatment of inflammatory diseases, as DCTB has been shown to inhibit the interaction between interleukin-18 and its receptor. Further research is needed to fully understand the potential applications of DCTB in drug discovery and development.
In conclusion, DCTB is a chemical compound that has gained significant attention in scientific research for its potential applications in drug discovery and development. DCTB is a potent inhibitor of protein-protein interactions and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are advantages and limitations to using DCTB in lab experiments, there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of DCTB involves the reaction of 2,4-dichlorobenzoyl chloride with pyridine-2-ylmethanamine and thiophene-3-ylmethanamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure DCTB. The synthesis of DCTB has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

DCTB has been widely used in scientific research for its potential applications in drug discovery and development. DCTB has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the development of various cancers. DCTB has also been shown to inhibit the interaction between the pro-inflammatory cytokine interleukin-18 and its receptor, which has potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

2,4-dichloro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c19-14-4-5-16(17(20)9-14)18(23)22(10-13-6-8-24-12-13)11-15-3-1-2-7-21-15/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITJKIMQUZBXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.